N-Formyl Varenicline
CAS No.: 796865-82-2
Cat. No.: VC20804712
Molecular Formula: C14H13N3O
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 796865-82-2 |
---|---|
Molecular Formula | C14H13N3O |
Molecular Weight | 239.27 g/mol |
IUPAC Name | 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde |
Standard InChI | InChI=1S/C14H13N3O/c18-8-17-6-9-3-10(7-17)12-5-14-13(4-11(9)12)15-1-2-16-14/h1-2,4-5,8-10H,3,6-7H2 |
Standard InChI Key | WFXWKRXICPYTSW-UHFFFAOYSA-N |
SMILES | C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C=O |
Canonical SMILES | C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C=O |
Introduction
Chemical Identity and Structure
N-Formyl Varenicline is a chemical derivative of varenicline with the molecular formula C14H13N3O and a molecular weight of 239.27 . As the name suggests, it contains a formyl group (CHO) attached to the nitrogen atom of the secondary amine present in the parent compound varenicline. This modification alters both the physical properties and the pharmacokinetic behavior of the molecule compared to varenicline.
Physical and Chemical Properties
Physical Properties
N-Formyl Varenicline exists as a solid at room temperature, typically appearing as a pale red to pink crystalline substance . Its physical properties are well-documented and have been both experimentally determined and computationally predicted:
Property | Value | Method |
---|---|---|
Melting Point | 203-205°C | Experimental |
Boiling Point | 482.3±45.0°C | Predicted |
Density | 1.399±0.06 g/cm³ | Predicted |
Physical Form | Solid | Experimental |
Color | Pale Red to Pink | Experimental |
These physical characteristics are important considerations for pharmaceutical formulation and stability testing of varenicline-containing products.
Chemical Properties
The chemical behavior of N-Formyl Varenicline is characterized by:
Property | Value | Method |
---|---|---|
pKa | 1.57±0.20 | Predicted |
Solubility | Slightly soluble in chloroform, dichloromethane, and methanol | Experimental |
Storage Conditions | Refrigeration recommended | Experimental |
The relatively low predicted pKa value of 1.57±0.20 indicates that N-Formyl Varenicline is a weakly basic compound . This property has implications for its behavior in biological systems and pharmaceutical formulations, particularly regarding its absorption and distribution in varying pH environments.
Formation Mechanisms
Metabolic Formation
N-Formyl Varenicline is one of several metabolites formed during the biotransformation of varenicline in the human body. While varenicline is primarily excreted unchanged by the kidneys (81-92%), a minor portion undergoes metabolism through various pathways . These metabolic pathways include:
-
Glucuronidation
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Oxidation
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N-formylation (forming N-Formyl Varenicline)
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Hexose conjugation
Analytical Considerations
The identification and quantification of N-Formyl Varenicline in both biological samples and pharmaceutical preparations require sensitive and specific analytical techniques. While the search results don't provide explicit details on analytical methods, the physical and chemical properties of N-Formyl Varenicline suggest that chromatographic techniques coupled with mass spectrometry would be suitable for its detection and quantification.
The characteristic physical properties—such as melting point, solubility, and spectral characteristics—provide useful parameters for developing analytical methods to monitor this compound in stability studies and metabolic investigations.
Pharmaceutical Significance
The formation of N-Formyl Varenicline has several important implications for pharmaceutical development and clinical applications:
Formulation Stability
The discovery that N-Formyl Varenicline forms during storage of solid pharmaceutical formulations has direct implications for formulation development . Manufacturers must consider and mitigate this degradation pathway to ensure the stability and efficacy of varenicline products throughout their shelf life.
Metabolic Profiling
As a metabolite of varenicline, N-Formyl Varenicline contributes to the complete metabolic profile of the drug. Understanding this metabolic pathway is essential for comprehensive pharmacokinetic studies and regulatory submissions.
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